N-Hexyl-4-(hexyloxy)-1-hydroxynaphthalene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Hexyl-4-(hexyloxy)-1-hydroxynaphthalene-2-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a naphthalene ring substituted with hexyl and hexyloxy groups, as well as a carboxamide functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Hexyl-4-(hexyloxy)-1-hydroxynaphthalene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach is the nucleophilic substitution reaction, where a naphthalene derivative is reacted with hexyl and hexyloxy reagents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
N-Hexyl-4-(hexyloxy)-1-hydroxynaphthalene-2-carboxamide can undergo various chemical reactions, including:
- **Substitution
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The carboxamide group can be reduced to an amine.
Eigenschaften
CAS-Nummer |
500572-69-0 |
---|---|
Molekularformel |
C23H33NO3 |
Molekulargewicht |
371.5 g/mol |
IUPAC-Name |
4-hexoxy-N-hexyl-1-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C23H33NO3/c1-3-5-7-11-15-24-23(26)20-17-21(27-16-12-8-6-4-2)18-13-9-10-14-19(18)22(20)25/h9-10,13-14,17,25H,3-8,11-12,15-16H2,1-2H3,(H,24,26) |
InChI-Schlüssel |
UXZBDUWWYQZKJR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCNC(=O)C1=C(C2=CC=CC=C2C(=C1)OCCCCCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.